1-(3-Methyl-2-thienyl)-2-methyl-2-propanol
Description
1-(3-Methyl-2-thienyl)-2-methyl-2-propanol is a tertiary alcohol characterized by a branched propanol chain (2-methyl-2-propanol) substituted with a 3-methyl-2-thienyl group. Its molecular formula is C₉H₁₄OS, with a molecular weight of 170.27 g/mol (estimated from structural analogs in and ). The compound features a thiophene ring (a sulfur-containing heterocycle) with a methyl group at the 3-position, contributing to its unique electronic and steric properties. The tertiary alcohol group (-C(OH)(CH₃)₂) confers distinct reactivity, such as rapid dehydration or nucleophilic substitution under acidic conditions.
Synthesis of this compound likely involves condensation reactions between thiophene derivatives and propanol precursors. For example, analogous thienyl-propanone derivatives (e.g., 1-(3-methyl-2-thienyl)-propan-1-one) are synthesized via Claisen-Schmidt condensation of 3-methyl-2-thiophenecarboxaldehyde with ketones. The alcohol derivative may then be obtained through reduction or Grignard reactions.
Key physical properties include:
- Polarity: Moderate, due to the hydroxyl group and sulfur atom.
- Hydrogen bonding: Capable of forming intermolecular C–H···O and O–H···S interactions, as observed in structurally related thienyl alcohols.
- Conformation: Likely adopts a chair-like conformation in the solid state, as seen in similar branched alcohols.
Properties
IUPAC Name |
2-methyl-1-(3-methylthiophen-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OS/c1-7-4-5-11-8(7)6-9(2,3)10/h4-5,10H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZKPNHELNKULC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CC(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-2-thienyl)-2-methyl-2-propanol typically involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the aldehyde group under hydrogen gas pressure. This approach is scalable and efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-2-thienyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 1-(3-Methyl-2-thienyl)-2-methyl-2-propanone.
Reduction: 1-(3-Methyl-2-thienyl)-2-methylpropane.
Substitution: 1-(3-Methyl-2-thienyl)-2-methyl-2-chloropropane.
Scientific Research Applications
1-(3-Methyl-2-thienyl)-2-methyl-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-2-thienyl)-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Compounds
Reactivity and Chemical Behavior
- Lucas Test: this compound reacts immediately with Lucas reagent (HCl/ZnCl₂), forming turbidity due to rapid carbocation formation (tertiary alcohol mechanism).
- Radiation Sensitivity: Unlike 1-(2-thienyl)-3-(3-methyl-2-thienyl)-propenone (C₁₂H₁₀OS₂), which undergoes radiation-induced [2+2] dimerization, the target compound’s saturated propanol chain likely resists such photochemical reactions.
Intermolecular Interactions and Crystal Packing
- Hydrogen Bonding: The hydroxyl group participates in O–H···S and O–H···O interactions, similar to 1-(2,4,6-trimethylphenyl)ethanol, which forms hexamers in the crystal lattice.
- π-π Stacking: The thienyl ring engages in weaker π-π interactions compared to phenyl or vinylphenyl analogs (e.g., 1-(4-Vinylphenyl)-2-methyl-2-propanol).
Biological Activity
1-(3-Methyl-2-thienyl)-2-methyl-2-propanol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biological effects, and relevant case studies.
This compound is characterized by its thienyl ring structure, which plays a crucial role in its interaction with biological systems. The presence of a hydroxyl group allows the compound to form hydrogen bonds, enhancing its ability to interact with biological macromolecules such as proteins and nucleic acids. This interaction can influence various biological processes, including enzyme activity and receptor signaling.
The mechanism of action for this compound is primarily attributed to its structural features:
- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with target biomolecules, potentially altering their conformation and function.
- Lipophilicity : Its lipophilic nature enables it to penetrate cell membranes, affecting membrane-bound proteins and cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has shown promising antimicrobial effects against various bacterial strains. For instance, studies have demonstrated its efficacy against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Antifungal Activity : Preliminary investigations reveal that it possesses antifungal properties, particularly against common pathogens like Candida albicans.
- Anticancer Potential : In vitro studies have suggested that the compound may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Enterococcus faecalis | 0.4 |
The compound exhibited significant activity against all tested strains, particularly Staphylococcus aureus, which is notable given the rising concerns over antibiotic resistance.
Antifungal Activity
In another investigation focused on antifungal properties, this compound demonstrated effective inhibition of fungal growth. The results are detailed in Table 2.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 0.39 |
| Aspergillus niger | 0.78 |
These findings indicate that the compound could be a valuable candidate for developing antifungal treatments.
Anticancer Activity
In vitro studies assessing the anticancer potential of this compound showed that it could inhibit the growth of breast adenocarcinoma cells under hypoxic conditions. The compound downregulated key survival pathways in cancer cells, leading to increased apoptosis rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
